molecular formula C8H7BrN2 B12928518 3-Bromo-7-methyl-6H-indazole

3-Bromo-7-methyl-6H-indazole

Cat. No.: B12928518
M. Wt: 211.06 g/mol
InChI Key: KLHYCJKROXJHKP-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-6H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 7th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methyl-6H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with methylhydrazine, followed by cyclization using a suitable catalyst. The reaction conditions often involve heating the mixture in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-methyl-6H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of 3-substituted-7-methylindazole derivatives.

    Oxidation Reactions: Formation of 3-bromo-7-methylindazole N-oxides.

    Reduction Reactions: Formation of 7-methylindazole.

Scientific Research Applications

3-Bromo-7-methyl-6H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Indazole derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-6H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3-Bromo-1-methylindazole
  • 7-Bromo-1-methylindazole
  • 6-Bromo-1-methylindazole

Comparison: 3-Bromo-7-methyl-6H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays. The presence of the bromine atom at the 3rd position and the methyl group at the 7th position can lead to distinct interactions with molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-bromo-7-methyl-6H-indazole

InChI

InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2,4H,3H2,1H3

InChI Key

KLHYCJKROXJHKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=N2)Br)C=CC1

Origin of Product

United States

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